![molecular formula C21H18N4O4S B2378131 7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1032003-56-7](/img/structure/B2378131.png)

7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

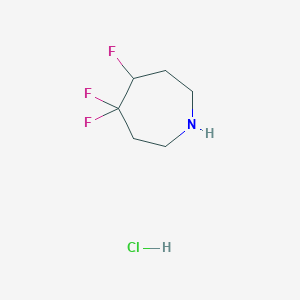

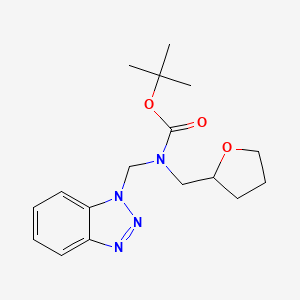

The compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a phenyl group, a 1,2,4-oxadiazole ring, a thioether linkage, and a dioxoloquinazolinone ring .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, 1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The compound belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles. These compounds have been widely studied due to their diverse applications in pharmaceutical chemistry, materials chemistry, and synthetic organic chemistry . Notably, the 1,2,4-oxadiazole ring serves as a precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with nucleophilic reagents. However, these processes often require harsh conditions and yield moderate product yields. To address this, researchers have explored the use of 1,2,4-oxadiazolium salts as an alternative to parent 1,2,4-oxadiazoles for synthetic transformations. These salts enable electrophilic activation of the 1,2,4-oxadiazole ring, facilitating various reactions .

Medicinal Applications

Anti-Cancer Activity: 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity against human cancer cell lines. Researchers have evaluated their efficacy in inhibiting cancer growth, making them promising candidates for further drug development . The compound may exhibit similar properties, although specific studies on its anti-cancer potential are needed.

Anti-Inflammatory and Analgesic Properties: These derivatives have also demonstrated anti-inflammatory and analgesic effects. Their ability to modulate inflammatory pathways makes them relevant for pain management and inflammation-related conditions .

Immunomodulation: The compound’s immunosuppressive properties could be explored for autoimmune diseases or transplantation-related applications. Further research is necessary to understand its mechanism of action and potential clinical use.

Pharmacophore and Drug Design

The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide but offers better hydrolytic and metabolic stability. As such, it remains an important pharmacophore for creating novel drug molecules . Researchers can leverage its unique properties in drug design and optimization.

Other Potential Applications

Histamine-H3 Receptor Antagonism: Given the compound’s structural features, it may interact with histamine receptors. Investigating its potential as an H3 receptor antagonist could be worthwhile.

Antimicrobial and Anti-Helminthic Properties: Exploring its antimicrobial and anti-helminthic effects could lead to applications in infectious disease management.

Antiparasitic Activity: The compound’s structure suggests possible antiparasitic properties. Researchers could evaluate its efficacy against parasitic infections.

Eigenschaften

IUPAC Name |

6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-7-propan-2-yl-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12(2)25-20(26)14-8-16-17(28-11-27-16)9-15(14)22-21(25)30-10-18-23-19(24-29-18)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZSEAPVGCIMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-isopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-dichlorophenyl)methanone](/img/structure/B2378049.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2378050.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2378057.png)

![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)

![3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2378060.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2378063.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)